molecular formula C9H9N3O B576704 2-(5-amino-1H-pyrazol-3-yl)phenol CAS No. 10523-64-5

2-(5-amino-1H-pyrazol-3-yl)phenol

Cat. No.: B576704
CAS No.: 10523-64-5
M. Wt: 175.191
InChI Key: HLMXSPIEINFSGP-VOTSOKGWSA-N
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Description

“2-(5-amino-1H-pyrazol-3-yl)phenol” is an organic compound that is useful in chemical synthesis studies . It has the empirical formula C9H8N2O and a molecular weight of 160.17 . The compound is part of the heterocyclic compounds class, which are known for their broad spectrum of physical, chemical, and biological characteristics .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring attached to a phenol group . The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms .


Physical and Chemical Properties Analysis

“this compound” has a melting point of 90-94 °C . It is part of the heterocyclic compounds class, which are known for their solubility in water and other polar solvents .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and may be harmful if inhaled . It’s recommended to use personal protective equipment like dust masks, eyeshields, and gloves when handling this compound .

Future Directions

Given the broad range of chemical and biological properties of pyrazole derivatives , there is significant potential for future research and development of “2-(5-amino-1H-pyrazol-3-yl)phenol”. This could include exploring its potential applications in various fields such as medicine, agriculture, and fluorescence studies .

Properties

IUPAC Name

2-(3-amino-1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-9-5-7(11-12-9)6-3-1-2-4-8(6)13/h1-5,13H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGFRHKUNZLFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695218
Record name 6-(5-Amino-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10523-64-5
Record name 6-(5-Amino-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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